molecular formula C23H21N5O4 B2983445 N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921880-73-1

N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2983445
CAS No.: 921880-73-1
M. Wt: 431.452
InChI Key: TZJPMQIFDMWITQ-UHFFFAOYSA-N
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Description

“N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . The most common synthetic methods of thieno [3,2- d ]pyrimidin-4-ones, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .


Molecular Structure Analysis

Pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel compounds derived from pyrimidine structures have been synthesized and evaluated for their potential biological activities. For example, the synthesis of pyrimidines and related heterocyclic compounds has been explored for their anti-inflammatory, analgesic, and antimicrobial properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such compounds have shown significant activity in inhibiting COX-2 selectivity, which is a crucial target in the development of anti-inflammatory drugs.

Antitumor Agents

  • Research into pyrrolo[3,2-d]pyrimidine derivatives has led to the discovery of potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are key enzymes in the nucleotide synthesis pathway and are targets for antitumor agents (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000). These compounds have shown significant inhibitory activity against tumor cell lines, making them promising candidates for cancer therapy.

Antimicrobial Activity

  • Pyrimidine derivatives have also been investigated for their antimicrobial properties. For instance, certain pyrido[2,3-d]pyrimidines have been synthesized and tested for their antifungal activities, indicating potential applications in combating fungal infections (Hanafy, 2011).

Anti-5-Lipoxygenase Agents

Mechanism of Action

Target of Action

The primary target of this compound is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs) that play a critical role in the innate immune response .

Mode of Action

This compound acts as an agonist for TLR7 . It interacts with TLR7, triggering a series of intracellular events that lead to an immune response. The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The activation of TLR7 initiates a cascade of biochemical reactions that ultimately lead to the production of antiviral cytokines . These cytokines play a crucial role in the body’s defense against viral infections.

Result of Action

The activation of TLR7 by this compound leads to the production of antiviral cytokines, which can help the body fight off viral infections . This suggests that the compound could have potential as an antiviral agent.

Future Directions

Pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This review intends to assist in the development of more potent and efficacious drugs with pyrimidine scaffold .

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14(29)24-16-9-6-10-17(11-16)25-21(30)18-13-27(2)20-19(18)26-23(32)28(22(20)31)12-15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJPMQIFDMWITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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